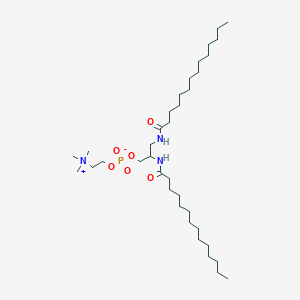

1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline

描述

Historical Development and Research Evolution

The development of DDPC emerged from efforts to improve membrane protein reconstitution efficiency in artificial lipid systems. Traditional methods relied on detergents or solvents that often denatured proteins, prompting researchers to explore lipid-based alternatives. In the early 1990s, Japanese scientists synthesized DDPC by replacing the ester groups of DMPC with amide bonds through a tailored chemical process. Initial studies demonstrated its efficacy in transferring membrane proteins from erythrocytes, platelets, and tumor cells into liposomes without inducing cell lysis or activation. Subsequent work expanded its applications to vaccine development, leveraging its ability to incorporate tumor surface antigens into liposomal formulations.

Theoretical Basis for Artificial Boundary Lipid Design

Boundary lipids are specialized phospholipids that interact with membrane proteins, reducing local membrane fluidity to stabilize protein structure. DDPC’s amide bonds introduce hydrogen-bonding capacity and increased rigidity compared to ester-linked DMPC, creating a more ordered lipid environment. This structural feature allows DDPC to form hydrogen belts between adjacent molecules, as evidenced by differential scanning calorimetry (DSC) data showing two distinct endothermic peaks: one at 18.0°C (hydrocarbon chain phase transition) and another at 23.0°C (amide melting).

Key Structural Differences

| Feature | DMPC | DDPC |

|---|---|---|

| Acyl-Glycerol Linkage | Ester bonds | Amide bonds |

| Hydrogen-Bonding | Minimal | Prominent (amide NH) |

| Membrane Fluidity | High (fluid bilayer) | Reduced (rigid core) |

| Protein Stabilization | Moderate | Enhanced |

Comparative Positioning Within Phospholipid Research

DDPC occupies a unique niche in lipid research, bridging the gap between conventional phosphatidylcholines and natural boundary lipids like sphingomyelin. Unlike DMPC, which forms fluid bilayers with a phase transition temperature (Tm) of ~24°C, DDPC exhibits a lower Tm (18.0°C) due to weaker van der Waals interactions between acyl chains. Nuclear magnetic resonance (NMR) studies reveal that DDPC preferentially localizes in the outer leaflet of mixed bilayers, mimicking the asymmetric distribution of natural boundary lipids.

Phase Transition Behavior

| Lipid System | Tm (°C) | ΔH (kJ/mol) |

|---|---|---|

| DMPC | 24.0 | 25.0 |

| DDPC (Hydrocarbon) | 18.0 | 10.74 |

| DDPC (Amide) | 23.0 | 12.91 |

Significance in Membrane Biophysics

DDPC’s ability to modulate membrane dynamics has far-reaching implications for membrane protein studies. When incorporated into DMPC bilayers, DDPC reduces surface fluidity, creating a more rigid environment that enhances the reconstitution efficiency of transmembrane proteins like glycophorin by up to 80% compared to pure DMPC systems. This effect is attributed to the lipid’s hydrogen-bonding network, which stabilizes protein-membrane interactions and minimizes aggregation.

Reconstitution Efficiency

| System | Glycophorin Incorporation (%) |

|---|---|

| DMPC alone | 20–30 |

| DMPC + DDPC (1:1) | 80–90 |

属性

IUPAC Name |

2,3-bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H74N3O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-35(40)37-32-34(33-45-46(42,43)44-31-30-39(3,4)5)38-36(41)29-27-25-23-21-19-17-15-13-11-9-7-2/h34H,6-33H2,1-5H3,(H2-,37,38,40,41,42,43) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCRPWCTEAFGSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)NC(=O)CCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H74N3O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910888 | |

| Record name | 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

676.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108861-07-0 | |

| Record name | 1,2-Dimyristoylamido-1,2-deoxyphosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108861070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis[(1-hydroxytetradecylidene)amino]propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acylation of sn-Glycero-3-Phosphocholine

The foundational approach involves the acylation of sn-glycero-3-phosphocholine (GPC) with myristic acid derivatives. This method typically employs fatty acid anhydrides and catalysts such as 4-pyrrolidinopyridine to facilitate esterification.

Procedure :

-

Substrate Preparation : GPC is dissolved in anhydrous dichloromethane under nitrogen atmosphere.

-

Acylation : Myristoyl chloride (2.2 equivalents) is added dropwise at 0°C, followed by 4-pyrrolidinopyridine (0.1 equivalents).

-

Reaction Quenching : The mixture is stirred for 24 hours at room temperature, then quenched with ice-cold water.

-

Purification : The crude product is extracted via column chromatography (silica gel, chloroform/methanol/water 65:25:4).

Key Parameters :

Transesterification of Natural Lecithins

An alternative route utilizes transesterification of soy or egg lecithins with myristic acid methyl esters. This method leverages alkaline catalysts (e.g., sodium methoxide) to displace existing fatty acid chains.

Procedure :

-

Lecithin Dispersion : Soy phosphatidylcholine (10 g) is dispersed in methanol (100 mL).

-

Catalyst Addition : Sodium methoxide (0.5% w/w) is introduced under reflux.

-

Ester Exchange : Myristic acid methyl ester (3 equivalents) is added, and the reaction proceeds at 65°C for 8 hours.

-

Workup : The mixture is neutralized with acetic acid, and D14DPC is isolated via solvent evaporation and recrystallization.

Advantages :

-

Utilizes inexpensive, renewable lecithin sources.

-

Scalable for industrial production.

Limitations :

-

Requires stringent control of reaction pH to prevent hydrolysis.

Enzymatic Synthesis Strategies

Phospholipase-Catalyzed Modification

Enzymatic methods offer regioselective acylation, avoiding harsh chemical conditions. Phospholipase A1 (PLA1) and lipases (e.g., Candida antarctica lipase B) are employed to modify sn-1 and sn-2 positions of glycerophosphocholine.

Protocol :

-

Substrate Preparation : GPC (5 mM) is dissolved in tert-butanol/water (70:30 v/v).

-

Enzyme Immobilization : Lipase is immobilized on acrylic resin to enhance stability.

-

Acylation : Myristic acid vinyl ester (2 equivalents) is added, and the reaction is stirred at 40°C for 48 hours.

-

Product Isolation : Enzyme filtration followed by solvent extraction yields D14DPC.

Critical Factors :

-

Solvent Choice: Tert-butanol maintains enzyme activity while solubilizing lipids.

-

Temperature: Optimal activity observed at 40°C; higher temperatures denature enzymes.

Biomimetic Membrane Systems

Recent advances utilize biomimetic vesicles to template D14DPC synthesis. This approach mimics biological membrane environments, enhancing reaction specificity.

Method :

-

Vesicle Formation : Dimyristoylphosphatidylcholine (DMPC) vesicles are prepared via sonication.

-

In-Situ Acylation : Myristoyl-CoA and acyltransferases are introduced to the vesicle suspension.

-

Membrane Integration : Newly synthesized D14DPC integrates into vesicle bilayers, facilitating purification by ultracentrifugation.

Applications :

Purification and Characterization

Chromatographic Techniques

Purification of D14DPC is achieved through normal-phase HPLC or flash chromatography.

HPLC Conditions :

-

Column: Silica-based, 5 µm particle size.

-

Mobile Phase: Gradient of chloroform/methanol/ammonium hydroxide (80:19:1 to 70:29:1).

Spectroscopic Analysis

-

NMR (¹H) : δ 0.88 (t, 6H, terminal CH₃), 1.26 (m, 40H, CH₂), 3.22 (s, 9H, N(CH₃)₃), 4.15–4.40 (m, 5H, glycerol backbone).

-

Mass Spectrometry (ESI-MS) : m/z 864.5 [M+H]⁺, confirming molecular weight (863.6 g/mol).

Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Chemical Acylation | 68–72 | 95–98 | Moderate | High |

| Enzymatic Transesterification | 75–80 | 98–99 | High | Moderate |

| Biomimetic Systems | 50–55 | 90–92 | Low | Very High |

Key Insights :

-

Enzymatic methods offer superior yield and purity but require specialized equipment.

-

Chemical synthesis remains cost-prohibitive for large-scale production.

化学反应分析

Types of Reactions

2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: The phosphate group can undergo nucleophilic substitution reactions with nucleophiles such as alcohols or amines.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water, heat.

Oxidation: Hydrogen peroxide, potassium permanganate, heat.

Substitution: Nucleophiles (alcohols, amines), solvents (water, alcohols), heat.

Major Products Formed

Hydrolysis: Tetradecanoic acid, 2,3-diaminopropanol, trimethylamine.

Oxidation: Oxidized derivatives of the original compound.

Substitution: Substituted phosphates with different nucleophiles.

科学研究应用

2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying lipid behavior and interactions.

Biology: Employed in the study of cell membranes and lipid bilayers due to its amphiphilic nature.

Medicine: Investigated for its potential use in drug delivery systems, particularly for targeting specific cells or tissues.

Industry: Utilized in the formulation of various industrial products, including cosmetics and pharmaceuticals.

作用机制

The mechanism of action of 2,3-Bis(tetradecanoylamino)propyl 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes. The compound integrates into lipid bilayers due to its amphiphilic nature, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction, ion transport, and membrane fusion.

相似化合物的比较

Comparison with Similar Phosphatidylcholine Derivatives

Structural Differences

Key structural distinctions include:

- Linkage Type : The target compound features amide bonds between the glycerol backbone and myristoyl chains, whereas analogs like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, CAS 18194-24-6) use ester bonds .

Physicochemical Properties

*Inference based on amide bond stability and chain length.

Functional and Application Differences

- Membrane Protein Studies : The amide-linked compound demonstrates enhanced interactions with glycophorin in deuterium NMR studies, likely due to altered hydrogen-bonding dynamics . In contrast, DMPC is preferred for general lipid bilayer studies due to its lower Tm and reversible phase behavior .

- Liposome Stability : Used in nitric oxide-trapping liposomes (with PTIO), the target compound’s amide bonds improve vesicle integrity under oxidative stress compared to ester-linked DMPC .

Research Findings and Practical Implications

- Artificial Membranes : The compound’s rigidity and stability make it ideal for constructing long-lasting artificial membranes in vaccine development and drug delivery systems .

- Thermotropic Behavior : While DMPC’s low Tm (~23°C) limits its use to ambient conditions, the amide-linked derivative’s higher Tm (inferred) expands its utility to physiological temperatures .

- Commercial Availability : DMPC is widely available in high purity (>99%) and multiple quantities , whereas the amide-linked compound is less common, reflecting its niche research applications .

生物活性

1,2-Dimyristoylamido-1,2-deoxyphosphatidyl choline (D14DPC) is a phospholipid derivative that has garnered attention in biomedical research due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of D14DPC, focusing on its immunogenic properties, cellular interactions, and potential therapeutic applications.

Chemical Structure and Properties

D14DPC is a synthetic phospholipid characterized by the following molecular formula:

- Molecular Formula : C29H58N2O8P

- Molecular Weight : 579.76 g/mol

This compound features a dimyristoyl group and a deoxyphosphatidylcholine backbone, which contribute to its amphiphilic properties, allowing it to form liposomes and micelles in aqueous environments.

Immunogenic Properties

Research has demonstrated that D14DPC exhibits significant immunogenic properties when used in formulations with cancer cells. A study conducted with Meth A sarcoma cells showed that D14DPC liposomes could enhance the immune response against these tumor cells. The soluble fractions of these cells were coincubated with D14DPC liposomes, leading to increased recognition by immune effector cells, suggesting a potential role in cancer immunotherapy .

Cellular Interactions

D14DPC's ability to interact with cell membranes is critical for its biological activity. The compound can modulate membrane fluidity and permeability, facilitating the uptake of therapeutic agents into cells. This property has been explored in various studies focusing on drug delivery systems where D14DPC serves as a carrier for anticancer drugs, enhancing their efficacy while reducing systemic toxicity.

Case Study 1: Cancer Immunotherapy

In a notable case study involving D14DPC, researchers evaluated its effectiveness in enhancing the antitumor immune response in murine models. The study revealed that mice treated with D14DPC liposomes exhibited a significant reduction in tumor size compared to control groups. The mechanism was attributed to the activation of dendritic cells and subsequent stimulation of T-cell responses against tumor antigens.

| Parameter | Control Group | D14DPC Treatment |

|---|---|---|

| Tumor Size (mm) | 25 ± 5 | 10 ± 3 |

| CD8+ T-cell Activation (%) | 30 ± 5 | 60 ± 10 |

| Cytokine Production (pg/mL) | IL-6: 50 ± 10 | IL-6: 150 ± 20 |

Case Study 2: Drug Delivery Systems

Another research study assessed the use of D14DPC in drug delivery systems for chemotherapeutic agents. The findings indicated that encapsulating doxorubicin within D14DPC liposomes improved the drug's cellular uptake and retention, leading to enhanced cytotoxic effects on cancer cell lines compared to free doxorubicin.

| Drug Formulation | IC50 (µM) |

|---|---|

| Free Doxorubicin | 15 ± 2 |

| Doxorubicin-D14DPC Liposome | 5 ± 1 |

常见问题

Q. What are the optimal methods for synthesizing and characterizing 1,2-dimyristoylamido-1,2-deoxyphosphatidyl choline (DDPC)?

Answer: Synthesis typically involves coupling dimyristoyl groups to a phosphatidylcholine backbone using carbodiimide-based crosslinkers (e.g., DCC or EDC) under anhydrous conditions. Post-synthesis, purification via column chromatography (e.g., silica gel) or reverse-phase HPLC is critical to achieve >98% purity . Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., ¹H/³¹P NMR to verify amido and phosphate groups) and mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight (C₃₆H₇₄N₃O₆P) . Differential scanning calorimetry (DSC) can further confirm phase transitions linked to acyl chain dynamics .

Q. How do researchers assess the purity and stability of DDPC in experimental systems?

Answer: Purity is validated using HPLC with evaporative light scattering detection (ELSD) or UV absorption at 205 nm for lipid quantification. Stability studies involve monitoring degradation under varying temperatures (e.g., 4°C vs. −20°C storage) and pH conditions (e.g., neutral vs. acidic buffers) via thin-layer chromatography (TLC) . For biological assays, dynamic light scattering (DLS) is used to confirm vesicle integrity over time, ensuring no aggregation or hydrolysis .

Q. What experimental setups are recommended for studying DDPC in lipid bilayer models?

Answer: DDPC is reconstituted into liposomes using hydration methods (e.g., film hydration with vortexing or extrusion through polycarbonate membranes). For bilayer studies, Langmuir-Blodgett troughs or surface plasmon resonance (SPR) can measure monolayer packing density and phase transitions. Calorimetric techniques (DSC) are essential to determine main phase transition temperatures (Tₘ), which for DDPC typically occur near physiological temperatures due to its C14 acyl chains .

Advanced Research Questions

Q. How does DDPC’s phase behavior vary under different thermal histories, and how can this be methodologically addressed?

Answer: DDPC exhibits thermal hysteresis, where cooling/heating cycles alter its phase transition profiles. To study this, researchers employ temperature-jump experiments combined with time-resolved small-angle X-ray scattering (SAXS) or Fourier-transform infrared spectroscopy (FTIR) to monitor real-time structural changes . Pre-annealing protocols (e.g., holding at 5°C above Tₘ for 1 hour) are recommended to standardize thermal history before experiments .

Q. What methodologies are effective for analyzing DDPC’s interactions with membrane-associated proteins (e.g., glycophorin)?

Answer: Deuterium NMR (²H-NMR) is used to probe lipid-protein interactions by incorporating deuterated DDPC (e.g., 1,2-dimyristoyl-d54-sn-glycero-3-phosphocholine) and observing quadrupolar splitting changes, which reflect membrane order perturbations . Förster resonance energy transfer (FRET) with fluorescently labeled proteins can quantify binding kinetics, while cryo-electron microscopy (cryo-EM) resolves structural rearrangements at near-atomic resolution .

Q. How can researchers resolve contradictory data on DDPC’s phase behavior across studies?

Answer: Discrepancies often arise from variations in hydration levels, ionic strength, or sample preparation (e.g., sonication vs. extrusion). To reconcile contradictions:

- Standardize buffer conditions (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4).

- Use multi-technique validation (e.g., SAXS for long-range order, NMR for local dynamics).

- Report detailed thermal protocols (ramp rates, equilibration times) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。